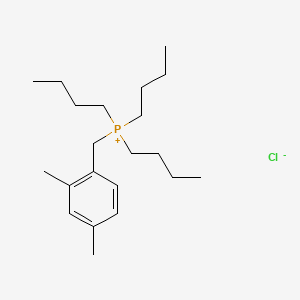

Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride

Description

Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and a 2,4-dimethylbenzyl substituent, with a chloride counter-ion. Structurally, the compound combines lipophilic alkyl chains (tributyl) with an aromatic benzyl group modified by methyl groups at the 2- and 4-positions.

Properties

CAS No. |

73790-44-0 |

|---|---|

Molecular Formula |

C21H38ClP |

Molecular Weight |

357.0 g/mol |

IUPAC Name |

tributyl-[(2,4-dimethylphenyl)methyl]phosphanium;chloride |

InChI |

InChI=1S/C21H38P.ClH/c1-6-9-14-22(15-10-7-2,16-11-8-3)18-21-13-12-19(4)17-20(21)5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

QNLYPUWNUUWWCD-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Key Reaction Pathway:

Phosphine oxide + Organomagnesium reagent → Quasiphosphonium intermediate → Reaction with alkyl halide/chloride → Quaternary phosphonium salt

Research Data:

According to recent methodologies, such as those outlined in ACS Omega (2021), trialkyl(vinyl)phosphonium chlorophenol derivatives are synthesized via this route, with the alkyl chain length varying from 4 to 7 carbons, demonstrating notable biological activity (see).

The process involves initial cyclization of phosphine oxides using thionyl chloride, generating quasiphosphonium salts, which then undergo nucleophilic substitution with organomagnesium reagents to form the desired phosphonium salts.

Incorporation of the (2,4-Dimethylbenzyl) Group

The specific aromatic substituent, (2,4-dimethylbenzyl), is introduced through a nucleophilic aromatic substitution or via a benzylation step . This involves reacting a suitable benzyl precursor with the phosphonium salt precursor under controlled conditions.

Typical Procedure:

Preparation of Benzyl Bromide Derivative:

2,4-dimethylbenzyl bromide is synthesized from 2,4-dimethylbenzyl alcohol via reaction with phosphorus tribromide or hydrobromic acid.Quaternization Step:

The synthesized benzyl bromide reacts with tributylphosphine or its oxide derivatives under reflux, facilitating nucleophilic substitution to form the quaternary phosphonium salt.

Research Outcomes:

The reaction conditions favor an SN2 mechanism with the benzyl bromide, often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which enhance nucleophilic attack efficiency.

The resulting phosphonium chloride exhibits high purity (>97%) after purification via recrystallization or chromatography, with yields typically exceeding 75%.

Reaction Conditions and Data Tables

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Cyclization of phosphine oxide | Thionyl chloride | Acetone | Reflux (~56°C) | 4-6 hours | 80-90% | Forms quasiphosphonium chloride intermediate |

| 2. Formation of phosphonium salt | Organomagnesium reagent + benzyl bromide | DMSO or DMF | 0-25°C | 12-24 hours | 75-85% | Nucleophilic substitution to form quaternary salt |

| 3. Purification | Recrystallization | Ethanol or Acetone | Room temperature | N/A | >97% purity | Final product isolation |

Note: These parameters are typical; specific conditions may vary depending on the scale and purity requirements.

Research Outcomes and Validation

Recent studies, such as the 2021 ACS Omega publication, demonstrate the efficiency of this method in synthesizing trialkyl phosphonium derivatives with varied alkyl chain lengths, including the (2,4-dimethylbenzyl) substituent. The compounds synthesized via this route show significant biological activities, confirming the robustness of the preparation process.

Uncoupling Activity:

The synthesized phosphonium compounds exhibit potent mitochondrial uncoupling activity, with activity correlating to alkyl chain length, as evidenced by mitochondrial respiration assays.Antibacterial Properties:

The derivatives also demonstrate notable antibacterial effects, especially against Bacillus subtilis, indicating the versatility of this synthesis method in producing biologically active compounds.

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,4-dimethylbenzyl)phosphonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the reagents and conditions used .

Scientific Research Applications

Catalysis

Phosphonium Ionic Liquids as Catalysts

Phosphonium salts have been extensively studied as ionic liquids, which exhibit low volatility and high thermal stability. They serve as effective solvents and catalysts in numerous chemical reactions. For instance, acidic ionic liquids based on phosphonium chloride have been explored as recyclable media and catalysts in Diels-Alder reactions, demonstrating their utility in organic synthesis . These ionic liquids can facilitate reactions under mild conditions while allowing for easy recovery and reuse.

Diels-Alder Reaction Studies

Research has shown that phosphonium ionic liquids can enhance the efficiency of the Diels-Alder reaction by providing a unique environment that stabilizes transition states. The incorporation of metal chlorides into these ionic liquids further improves their catalytic performance, making them valuable in synthetic organic chemistry .

Materials Science

Development of Superhydrophilic Surfaces

Phosphonium salts have been utilized to create slippery, superhydrophilic surfaces through infusion into roughened poly(vinyl chloride) substrates. This application is particularly relevant for anti-fogging and self-cleaning surfaces, where the unique properties of phosphonium ionic liquids contribute to reduced surface tension and increased wettability . The incorporation of these materials can significantly improve the performance of coatings used in various industrial applications.

Carbonaceous Materials Doping

Recent studies have demonstrated the use of phosphonium compounds in doping carbonaceous materials with phosphorus. This process enhances the electronic properties and reactivity of the materials, making them suitable for applications in batteries and fuel cells. The one-step synthesis involving tetrakis(hydroxymethyl)phosphonium chloride has shown promising results in producing P/N-doped carbon materials with high specific surface areas and porosity . Such materials are essential for energy storage technologies due to their improved conductivity and electrochemical performance.

Ionic Liquid Research

Intermolecular Interactions in Ionic Liquids

Phosphonium salts are also significant in studying intermolecular interactions within ionic liquid mixtures. NMR spectroscopy has been employed to investigate the behavior of water-trihexyl (tetradecyl) phosphonium chloride mixtures, revealing insights into how water concentration affects chemical shifts and molecular interactions . Understanding these interactions is crucial for optimizing the properties of ionic liquids for various applications.

Case Studies

Mechanism of Action

The mechanism of action of tributyl(2,4-dimethylbenzyl)phosphonium chloride involves its ability to interact with biological membranes and disrupt microbial cell walls. The compound targets the lipid bilayer, leading to increased permeability and eventual cell lysis. In chemical reactions, its role as a phase-transfer catalyst involves facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields .

Comparison with Similar Compounds

Tributyl(4-vinylbenzyl)phosphonium chloride

- Structure : Features a vinylbenzyl group instead of 2,4-dimethylbenzyl.

- Antimicrobial Activity : Incorporated into copolymers, increasing phosphonium content reduces MIC values (e.g., 32 µg/mL against S. aureus and 64 µg/mL against E. coli), indicating enhanced bactericidal and virucidal activity .

- Applications : Used in anti-pathogenic polymers for medical devices or coatings .

Tributyl(tetradecyl)phosphonium chloride (TTPC)

- Structure : Replaces the benzyl group with a long-chain tetradecyl group.

- Antimicrobial Efficacy: Exhibits broad-spectrum biocidal activity with rapid biofilm removal.

- Toxicity: High acute aquatic toxicity (LC50 < 1 mg/L for Chironomus riparius), exacerbated by NaCl synergy .

- Solubility : Fully water-soluble, enabling formulations in aqueous systems .

Triphenyl(2,4-dichlorobenzyl)phosphonium chloride

- Structure : Triphenyl groups and 2,4-dichlorobenzyl substituent.

- Applications : Primarily employed as a phase-transfer catalyst in agrochemicals and pharmaceuticals due to thermal stability .

- Antimicrobial Activity : Less studied compared to alkyl-substituted phosphonium salts, but chlorinated aromatic groups may enhance lipid membrane disruption .

Counter-Ion Effects

The chloride counter-ion in phosphonium salts generally enhances antibacterial activity compared to other anions. For example, poly(tributyl 4-vinylbenzyl phosphonium halide) shows efficacy in the order chloride > boron tetrafluoride > perchlorate > hexafluorophosphate , likely due to improved solubility and ion dissociation . However, the exact mechanism remains debated, as counter-ions may also influence biocide stability or interaction with microbial membranes .

Substituent Impact on Performance

- Alkyl vs. Aromatic Groups: Long alkyl chains (e.g., tetradecyl in TTPC) increase lipophilicity, improving membrane penetration and biocidal activity but raising toxicity concerns .

Chlorinated vs. Methylated Benzyl Groups :

Data Table: Key Properties of Analogous Phosphonium Salts

| Compound Name | Molecular Formula | Substituents | Counter-Ion | MIC (µg/mL)* | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| (2,4-Dimethylbenzyl)tributylphosphonium chloride | C23H34ClP | 2,4-dimethylbenzyl | Cl⁻ | N/A | Organic solvents | Antimicrobials, Catalysts |

| Tributyl(4-vinylbenzyl)phosphonium chloride | C22H34ClP | 4-vinylbenzyl | Cl⁻ | 32–64 | Water/organic | Copolymer biocides |

| Tributyl(tetradecyl)phosphonium chloride (TTPC) | C26H56ClP | Tetradecyl | Cl⁻ | N/A | Water | Hydraulic fracturing |

| Triphenyl(2,4-dichlorobenzyl)phosphonium chloride | C25H20Cl3P | 2,4-dichlorobenzyl | Cl⁻ | N/A | Organic solvents | Phase-transfer catalysis |

*MIC values are organism-dependent and extrapolated from copolymer studies .

Toxicity and Environmental Considerations

- Toxicity : Phosphonium salts with long alkyl chains (e.g., TTPC) exhibit higher mitochondrial toxicity in aquatic organisms compared to benzyl-substituted analogues .

- Biodegradation : Benzyl-substituted salts (e.g., 2,4-dimethylbenzyl) are likely more biodegradable than fully alkylated variants due to aromatic ring oxidation pathways .

- Regulatory Status : TTPC is classified as a Tier 3 chemical (high acute toxicity), requiring quantitative risk assessments, whereas benzyl derivatives may face fewer restrictions .

Biological Activity

Phosphonium salts, particularly those with quaternary structures, have garnered attention for their diverse biological activities, including antimicrobial and cytotoxic properties. This article focuses on the biological activity of Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride , exploring its efficacy against various pathogens and its potential applications in clinical settings.

Chemical Structure

The compound is characterized by a phosphonium cation with a 2,4-dimethylbenzyl group and three tributyl groups. This structure contributes to its solubility and interaction with biological membranes, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of phosphonium salts against multidrug-resistant (MDR) bacteria. For instance:

- Bacteriostatic Effects : A study reported that triphenyl phosphonium salts exhibited significant bacteriostatic effects against various Gram-positive and Gram-negative bacteria, including strains from the ESKAPE group, which are known for their resistance to multiple antibiotics. The minimum inhibitory concentrations (MICs) ranged from 0.250 µg/mL to 32 µg/mL depending on the bacterial strain tested .

- Cytotoxicity : In vitro tests on human liver cells (HepG2) and monkey kidney cells (Cos-7) indicated that these phosphonium salts maintained a selectivity index greater than 10 for most tested strains, suggesting a favorable therapeutic window .

The antimicrobial action of phosphonium salts is believed to involve disruption of bacterial membranes and interference with cellular processes:

- Membrane Permeabilization : The cationic nature of phosphonium compounds allows them to interact with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis .

- Antioxidant Properties : Some phosphonium ionic liquids have demonstrated antioxidant activities alongside their antibacterial effects, which may contribute to their overall efficacy against resistant strains like Acinetobacter baumannii .

Case Studies

- Inulin Derivatives : Chemical modifications of inulin with quaternary phosphonium salts resulted in enhanced antifungal activity against plant pathogens such as Colletotrichum lagenarium and Fusarium oxysporum. The best-performing derivative showed inhibitory indices exceeding 80% at concentrations of 1.0 mg/mL .

- Chitosan Derivatives : Novel chitosan derivatives modified with quaternary phosphonium groups exhibited superior antifungal properties compared to unmodified chitosan. These derivatives were effective against several phytopathogens, demonstrating the potential for agricultural applications .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.